molecular formula C27H22F2N4O3 B10797376 3-[4-(Difluoromethoxy)phenyl]-5-[2-(4-phenylmethoxyphenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

3-[4-(Difluoromethoxy)phenyl]-5-[2-(4-phenylmethoxyphenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10797376
M. Wt: 488.5 g/mol
InChI Key: XFBPGJAKOMHHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

OSM-S-566 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of OSM-S-566 might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol or amine derivative .

Scientific Research Applications

OSM-S-566 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The exact mechanism of action of OSM-S-566 is not fully understood, but it is believed to target specific enzymes or proteins within the malaria parasite. Studies suggest that it may inhibit the function of key enzymes involved in the parasite’s metabolic pathways, thereby preventing its growth and replication . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

OSM-S-566 can be compared with other compounds in the aminothienopyrimidine series, such as OSM-S-106 and TCMDC 132385. These compounds share a similar core structure but differ in their functional groups and overall reactivity . For example, OSM-S-106 has been shown to have moderate activity against malaria parasites, while TCMDC 132385 exhibits mild activity . The uniqueness of OSM-S-566 lies in its specific functional group modifications, which may contribute to its enhanced activity and selectivity against the malaria parasite.

Similar compounds include:

Properties

Molecular Formula

C27H22F2N4O3

Molecular Weight

488.5 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-5-[2-(4-phenylmethoxyphenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C27H22F2N4O3/c28-27(29)36-23-12-8-21(9-13-23)26-32-31-24-16-30-17-25(33(24)26)34-15-14-19-6-10-22(11-7-19)35-18-20-4-2-1-3-5-20/h1-13,16-17,27H,14-15,18H2

InChI Key

XFBPGJAKOMHHKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CCOC3=CN=CC4=NN=C(N34)C5=CC=C(C=C5)OC(F)F

Origin of Product

United States

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